Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14816983
InChI: InChI=1S/C15H20N2O5/c1-3-4-5-6-7-16-14(18)11-8-12(15(19)22-2)10-13(9-11)17(20)21/h8-10H,3-7H2,1-2H3,(H,16,18)
SMILES:
Molecular Formula: C15H20N2O5
Molecular Weight: 308.33 g/mol

Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate

CAS No.:

Cat. No.: VC14816983

Molecular Formula: C15H20N2O5

Molecular Weight: 308.33 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate -

Specification

Molecular Formula C15H20N2O5
Molecular Weight 308.33 g/mol
IUPAC Name methyl 3-(hexylcarbamoyl)-5-nitrobenzoate
Standard InChI InChI=1S/C15H20N2O5/c1-3-4-5-6-7-16-14(18)11-8-12(15(19)22-2)10-13(9-11)17(20)21/h8-10H,3-7H2,1-2H3,(H,16,18)
Standard InChI Key DBRXTKCPKUBZPU-UHFFFAOYSA-N
Canonical SMILES CCCCCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC

Introduction

Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate is a chemical compound that belongs to the class of aromatic amides. It features a unique structure consisting of a methyl ester group attached to a benzoic acid derivative, which includes a hexylcarbamoyl substituent and a nitro group. This compound is notable for its potential applications in pharmaceuticals and agrochemicals, particularly in the development of bioactive molecules.

Synthesis Methods

The synthesis of Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate typically involves two main steps: nitration and carbamoylation. The nitration step requires careful control of temperature, usually below 6 °C, to prevent side reactions and ensure high selectivity. Reagents such as nitric acid and sulfuric acid are commonly used for this step. The carbamoylation step involves introducing a hexylcarbamoyl group, which may require additional purification processes like recrystallization or chromatography.

Synthesis StepDescription
NitrationUses nitric acid and sulfuric acid; requires low temperatures.
CarbamoylationIntroduces the hexylcarbamoyl group; may involve purification steps.

Future Research Directions

To fully explore the potential of Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate, future studies should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: To understand how structural modifications affect its efficacy.

  • Biological Interaction Studies: Investigating its interactions with enzymes or receptors to elucidate its biological effects.

  • Application-Specific Synthesis Optimization: Tailoring synthesis methods to enhance yield and purity for specific applications.

These studies will be crucial in determining the practical applications and safety profile of this compound.

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